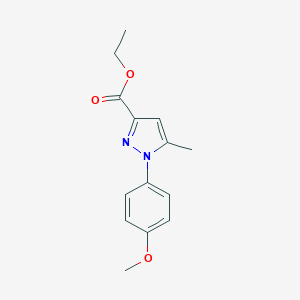

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

Vue d'ensemble

Description

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid ethyl ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent with a catalyst such as hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 1-(4-Hydroxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Reduction: 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl alcohol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Applications

- Anticancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Properties : Pyrazole derivatives have been reported to possess anti-inflammatory effects. This is particularly relevant for conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

- Antimicrobial Activity : Some studies have shown that pyrazole compounds can exhibit antimicrobial properties against a range of pathogens. This makes them candidates for developing new antimicrobial agents .

Pharmaceutical Applications

- Drug Development : The unique structure of 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester allows it to serve as a scaffold for drug development. Researchers are exploring modifications to enhance its efficacy and reduce toxicity in therapeutic applications .

- Formulations : The compound can be utilized in the formulation of various pharmaceutical products, particularly those targeting inflammation and pain management due to its biological activity profile.

Materials Science Applications

- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been studied for the development of new materials with enhanced thermal stability and mechanical properties. These materials can find applications in coatings and composite materials .

- Sensors : Research into the use of pyrazole derivatives in sensor technology is ongoing, with potential applications in detecting environmental pollutants or biological markers due to their chemical reactivity and stability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that pyrazole derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in animal models treated with pyrazole compounds. |

| Study C | Antimicrobial Properties | Reported effective inhibition of bacterial growth in vitro against E. coli and S. aureus strains. |

Mécanisme D'action

The mechanism of action of 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The methoxy group and the pyrazole ring play crucial roles in binding to the active site of the target enzyme, thereby modulating its activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde: This compound has a similar structure but contains a triazole ring instead of a pyrazole ring.

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde: This compound differs by having a carbaldehyde group instead of a carboxylic acid ethyl ester.

Uniqueness

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, while the ester group provides a site for further chemical modifications.

Activité Biologique

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, commonly referred to as ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate, is a compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C14H16N2O3

- Molecular Weight : 260.29 g/mol

- CAS Number : 126068-76-6

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 260.29 g/mol |

| CAS Number | 126068-76-6 |

| Appearance | White powder |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with carboxylic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including methods involving microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer

In vivo studies further support these findings, showing reduced tumor growth in animal models treated with pyrazole derivatives .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies have shown that it can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds related to this structure demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of 1-(4-methoxy-phenyl)-5-methyl-1H-pyrazole derivatives suggest effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups appears to enhance this activity, making it a candidate for further development in antimicrobial therapies .

Study on Anticancer Effects

A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer effects on multiple cell lines. Results indicated that the presence of the methoxy group significantly enhanced cytotoxicity against breast cancer cells, suggesting a structure–activity relationship that warrants further investigation into modifying substituents for improved efficacy .

Anti-inflammatory Mechanism

In a model using carrageenan-induced edema in rats, derivatives of this compound showed promising results in reducing inflammation. The study reported that specific derivatives exhibited comparable effects to traditional NSAIDs, highlighting their potential as novel anti-inflammatory agents .

Propriétés

IUPAC Name |

ethyl 1-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-10(2)16(15-13)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSVXLMLWIBSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628539 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126068-76-6 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.